molecular formula C19H25N5O2S B12573421 Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

Cat. No.: B12573421
M. Wt: 387.5 g/mol
InChI Key: BCPBLAUVRGYLHH-UHFFFAOYSA-N
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Description

Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an ethoxypropyl group, an isopropyl group, and a triazinoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted acetamides .

Scientific Research Applications

Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with different substituents, such as:

Uniqueness

What sets Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- apart is its specific combination of functional groups, which imparts unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Biological Activity

Acetamide, N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activity, supported by relevant data and case studies.

Structural Characteristics

The compound features several notable structural components:

  • Acetamide Group : Provides a polar functional group that can influence solubility and biological interactions.
  • Ethoxypropyl Chain : Enhances lipophilicity which may affect membrane permeability.
  • Triazinoindole Moiety : Known for its pharmacological relevance, particularly in anticancer and antimicrobial activities.
  • Thioether Linkage : May contribute to the reactivity and interaction with biological targets.

The molecular formula of this compound is C18H23N5O2SC_{18}H_{23}N_5O_2S with a molecular weight of approximately 345.42 g/mol.

Synthesis Methods

The synthesis of Acetamide, N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the triazinoindole core through cyclization reactions.
  • Introduction of the ethoxypropyl group via alkylation methods.
  • Coupling the thioether component through thiol-based reactions.

Biological Activity

Preliminary studies indicate that Acetamide exhibits significant biological activity. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Acetamide derivatives have shown promising antimicrobial properties. In comparative studies:

Compound NameStructure FeaturesBiological Activity
1H-indole derivativesIndole coreAntimicrobial
Triazole derivativesTriazole ringAntifungal
ThioacetamideThioether linkageHepatotoxicity

These comparisons highlight that while Acetamide possesses unique attributes due to its specific functional groups and arrangement, it also shares commonalities with other biologically active compounds that could inform further research into its potential uses .

Anticancer Potential

Research indicates that compounds similar to Acetamide may possess anticancer properties due to their ability to interact with cellular pathways involved in tumor growth. The triazinoindole structure is particularly noted for its cytotoxic effects against various cancer cell lines. Further investigation into the mechanisms of action is warranted to elucidate these effects.

Case Studies

  • In Vitro Studies : A study involving Acetamide demonstrated inhibition of bacterial growth in several strains, suggesting its potential as a lead compound in antibiotic development.
  • Pharmacological Testing : Interaction studies indicated that Acetamide binds effectively to certain enzymes implicated in cancer progression, highlighting its potential as a therapeutic agent.

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H25N5O2S/c1-4-26-9-5-8-20-16(25)11-27-19-22-18-17(23-24-19)14-10-13(12(2)3)6-7-15(14)21-18/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,20,25)(H,21,22,24)

InChI Key

BCPBLAUVRGYLHH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C(C)C)N=N1

Origin of Product

United States

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